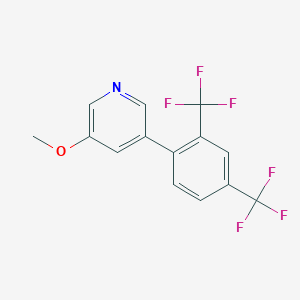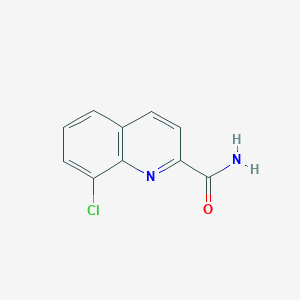
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine typically involves the following steps:
Palladium-Catalyzed Cross-Coupling Reaction: The precursor 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol is obtained by a palladium-catalyzed cross-coupling reaction between 6-bromo-3-pyridinol and 3,5-bis(trifluoromethyl)phenyl boronic acid under nitrogen conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(2-Fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl: This compound shares similar structural features with 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine and is used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in promoting organic transformations.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and methoxypyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1333319-54-2 |
|---|---|
Molekularformel |
C14H9F6NO |
Molekulargewicht |
321.22 g/mol |
IUPAC-Name |
3-[2,4-bis(trifluoromethyl)phenyl]-5-methoxypyridine |
InChI |
InChI=1S/C14H9F6NO/c1-22-10-4-8(6-21-7-10)11-3-2-9(13(15,16)17)5-12(11)14(18,19)20/h2-7H,1H3 |
InChI-Schlüssel |
RCUWOAVLFJJUDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)



![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)


![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)



![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)
